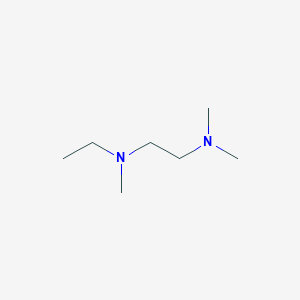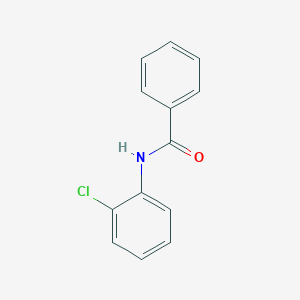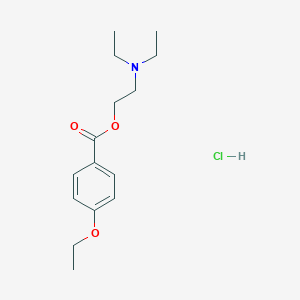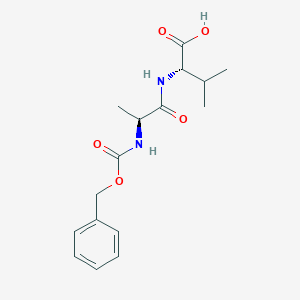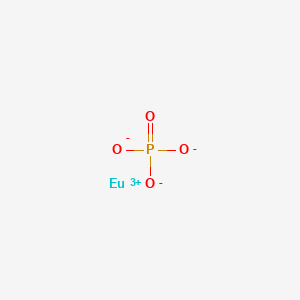![molecular formula C6H11NS2 B086125 1,4-Ditiaza-7-azaspiro[4.4]nonano CAS No. 1003-80-1](/img/structure/B86125.png)
1,4-Ditiaza-7-azaspiro[4.4]nonano
Descripción general
Descripción
1,4-Dithia-7-azaspiro[44]nonane is a chemical compound with the molecular formula C6H11NS2 It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
1,4-Dithia-7-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
1,4-Dithia-7-azaspiro[4.4]nonane derivatives interact with MMP-2, exhibiting inhibitory activity
Biochemical Pathways
The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.
Result of Action
The inhibition of MMP-2 by 1,4-Dithia-7-azaspiro[4.4]nonane derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.
Análisis Bioquímico
Biochemical Properties
1,4-Dithia-7-azaspiro[4.4]nonane has been found to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of extracellular matrix in normal physiological processes . This interaction suggests that 1,4-Dithia-7-azaspiro[4.4]nonane may play a role in modulating cellular processes that involve MMP-2.
Cellular Effects
The effects of 1,4-Dithia-7-azaspiro[4.4]nonane on cells are primarily related to its inhibitory activity against MMP-2 . By inhibiting this enzyme, 1,4-Dithia-7-azaspiro[4.4]nonane may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1,4-Dithia-7-azaspiro[4.4]nonane is largely based on its interaction with MMP-2 . The compound’s inhibitory effect on this enzyme suggests that it may bind to the enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dithia-7-azaspiro[4.4]nonane can be synthesized through a multi-step process. One common method involves the reaction of specific starting materials containing nitrogen and sulfur atoms with appropriate dehydrating agents . The synthesis typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors and automated systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dithia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Comparación Con Compuestos Similares
1,4-Dioxa-7-azaspiro[4.4]nonane: This compound has a similar spirocyclic structure but contains oxygen atoms instead of sulfur atoms.
Sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives: These derivatives have additional functional groups that enhance their biological activity.
Uniqueness: 1,4-Dithia-7-azaspiro[4.4]nonane is unique due to its combination of sulfur and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1,4-dithia-7-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGQXYMUGKTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12SCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607278 | |
| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-80-1 | |
| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?
A1: The 1,4-Dithia-7-azaspiro[4.4]nonane structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []
Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?
A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]
Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?
A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


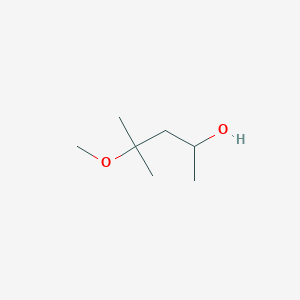
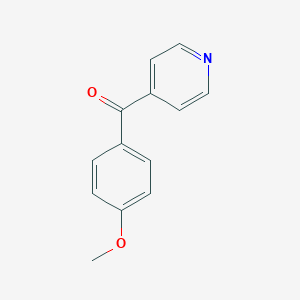
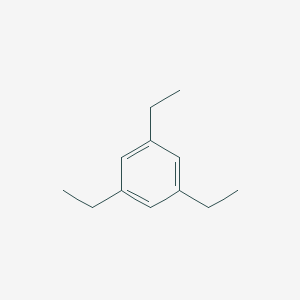
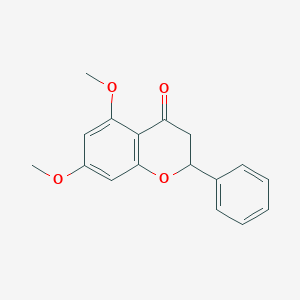
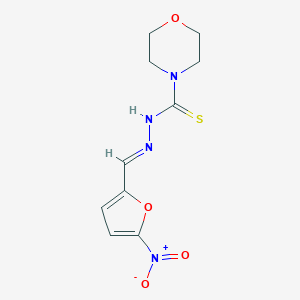
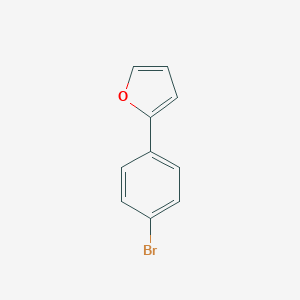
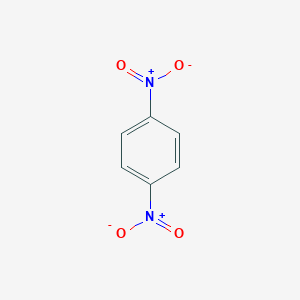
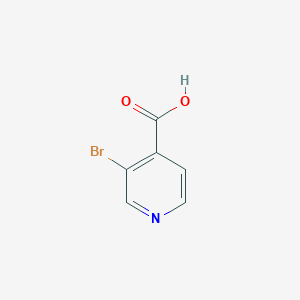
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
